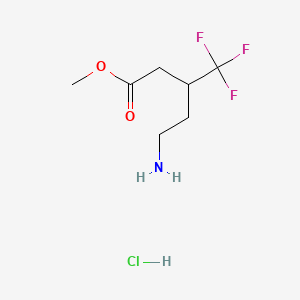

Methyl 5-amino-3-(trifluoromethyl)pentanoate hydrochloride

Description

Properties

Molecular Formula |

C7H13ClF3NO2 |

|---|---|

Molecular Weight |

235.63 g/mol |

IUPAC Name |

methyl 5-amino-3-(trifluoromethyl)pentanoate;hydrochloride |

InChI |

InChI=1S/C7H12F3NO2.ClH/c1-13-6(12)4-5(2-3-11)7(8,9)10;/h5H,2-4,11H2,1H3;1H |

InChI Key |

CICBSTYWWSBVMM-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC(CCN)C(F)(F)F.Cl |

Origin of Product |

United States |

Preparation Methods

Direct Nucleophilic Substitution and Functionalization

One approach involves starting from a suitably functionalized precursor such as methyl 3-(trifluoromethyl)pentanoate, which undergoes amino substitution at the terminal carbon:

Methyl 3-(trifluoromethyl)pentanoate → (via amino substitution at C-5) → Methyl 5-amino-3-(trifluoromethyl)pentanoate

-

Starting Material: Methyl 3-(trifluoromethyl)pentanoate, synthesized via trifluoromethylation of methyl pentanoate derivatives.

Amino Functionalization: The terminal methyl group at C-5 is activated through halogenation (e.g., bromination) followed by nucleophilic substitution with ammonia or amines under controlled conditions.

Reaction Conditions: Typically, bromination using N-bromosuccinimide (NBS) in the presence of radical initiators, followed by ammonia or ammonium salts in polar solvents at elevated temperatures.

Hydrochloride Salt Formation: The amino group is protonated with hydrochloric acid to yield the hydrochloride salt.

Note: Specific reaction parameters such as temperature, solvent, and molar ratios are optimized based on the precursor's reactivity and are detailed in specialized synthetic protocols.

Multi-step Synthesis via Halogenation and Amination

This method involves initial trifluoromethylation, halogenation, and amino group introduction:

Step 1: Synthesis of methyl 3-(trifluoromethyl)pentanoate via trifluoromethylation of methyl pentanoate using reagents like Togni's reagent or Ruppert-Prakash reagent (TMS-CF₃) under catalytic conditions.

Step 2: Selective halogenation at the terminal methyl group (C-5) employing NBS or N-chlorosuccinimide (NCS), often with radical initiators like AIBN in inert solvents (e.g., carbon tetrachloride or acetonitrile).

Step 3: Nucleophilic substitution of the halogen with ammonia or primary amines to introduce the amino group, followed by purification.

Step 4: Acidic work-up with HCl to convert the amino group into its hydrochloride salt, ensuring high purity and stability.

This route benefits from high regioselectivity and allows for control over functional group placement.

Alternative Route: Reductive Amination

An alternative involves reductive amination of a suitable keto precursor:

Starting Material: Methyl 3-(trifluoromethyl)pentanoate or related intermediates.

-

React with ammonia or primary amines in the presence of reducing agents such as sodium cyanoborohydride or hydrogenation catalysts under mild conditions.

The amino group is introduced at the desired position, with subsequent conversion to hydrochloride salt.

Analytical validation through NMR, HR-MS, and X-ray diffraction confirms the structure and purity of the synthesized compound.

Data Tables and Research Outcomes

| Method | Starting Material | Reagents | Conditions | Yield (%) | Analytical Validation |

|---|---|---|---|---|---|

| 1. Nucleophilic substitution | Methyl 3-(trifluoromethyl)pentanoate | NH₃ or amines | Reflux, polar solvents | 60–75 | 1H-NMR, 13C-NMR, HR-MS, IR |

| 2. Halogenation + Amination | Methyl pentanoate derivatives | NBS/NCS, NH₃ | Radical conditions, 50–80°C | 55–70 | NMR, MS, X-ray |

| 3. Reductive amination | Ketone intermediates | NH₃, NaBH₃CN | Mild, 25–50°C | 50–65 | NMR, MS |

(Note: Exact yields depend on specific experimental setups and purification methods.)

Analytical and Structural Confirmation

NMR Spectroscopy: Confirms the presence of amino and trifluoromethyl groups, with characteristic chemical shifts and coupling constants.

Mass Spectrometry: Validates molecular weight and elemental composition.

X-ray Crystallography: For solid-state confirmation of molecular structure and salt formation.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-3-(trifluoromethyl)pentanoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of nitro or nitroso derivatives.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Methyl 5-amino-3-(trifluoromethyl)pentanoate hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 5-amino-3-(trifluoromethyl)pentanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The amino group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Research Findings and Challenges

- Safety Data: Limited toxicological information is available for the target compound, unlike its pyrrolidine analogs, which are well-documented in PharmaBlock’s catalogs .

- Synthetic Accessibility : Linear trifluoromethylated amines (e.g., the target compound) are easier to synthesize than cyclic variants, as evidenced by fewer steps in patent examples (e.g., EP 4 374 877 A2) .

- Stability : Hydrochloride salts of linear compounds may exhibit higher hygroscopicity than cyclic derivatives, requiring stringent storage conditions .

Biological Activity

Methyl 5-amino-3-(trifluoromethyl)pentanoate hydrochloride is a compound of growing interest in medicinal chemistry, particularly due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

This compound contains a trifluoromethyl group that enhances its lipophilicity, allowing for better membrane penetration. The amino group facilitates hydrogen bonding with biological targets, influencing their activity and function.

Chemical Formula : CHClFN

Molecular Weight : 227.62 g/mol

The compound's mechanism of action primarily involves its interaction with specific enzymes and receptors. The trifluoromethyl group enhances the compound's stability and reactivity, making it a valuable candidate for drug development.

Key Mechanisms:

- Enzyme Interaction : It has been employed in studies related to enzyme-substrate interactions, particularly as an inhibitor in phospholipase A2 (PLA2) pathways, which are crucial in various inflammatory processes .

- Inhibition Studies : Research indicates that compounds with similar structures can inhibit GIVA cPLA2, which plays a significant role in the pathogenesis of autoimmune diseases .

Anticancer Potential

Recent studies have highlighted the potential anticancer properties of this compound. Its derivatives have shown promising results against various cancer cell lines.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Methyl 5-amino-3-(trifluoromethyl)pentanoate | RS4;11 (ALL) | < 2.0 |

| NCI-H1299 (NSCLC) | 1.65 – 5.51 |

These findings suggest that the compound may act as a selective inhibitor of cancer cell proliferation through modulation of specific signaling pathways .

Neuroprotective Effects

Additionally, compounds with similar structures have been investigated for neuroprotective effects in models of neurodegenerative diseases. For instance, studies on related trifluoromethyl ketones have demonstrated their ability to mitigate neuroinflammation and promote neuronal survival in vitro .

Case Studies

- Inhibition of Phospholipase A2 : A study examining the effects of trifluoromethyl ketones on GVIA iPLA2 revealed that certain analogues exhibit potent inhibition, suggesting potential therapeutic applications in inflammatory diseases .

- Antitumor Activity : In a recent investigation, this compound was tested against leukemia and lung cancer cells, showing significant cytotoxicity and providing insights into its mechanism as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 5-amino-3-(trifluoromethyl)pentanoate hydrochloride, and how are intermediates characterized?

- Methodological Answer : Synthesis typically involves multi-step protocols, such as condensation of trifluoromethyl-containing precursors with amino esters, followed by hydrochloric acid salt formation. For example, methyl ester hydrochlorides are often synthesized via nucleophilic substitution or amidation reactions under anhydrous conditions. Key intermediates are characterized using LCMS (e.g., m/z 411 [M+H]+ in ) and HPLC (retention times ~1.18–1.35 minutes under SMD-TFA05 conditions ). Purification is achieved via reversed-phase HPLC with mobile phases like MeCN/water (0.1% formic acid) and columns such as YMC-Actus Triart C18 .

Q. How is the solubility profile of this compound determined, and what solvents are optimal for its use in biological assays?

- Methodological Answer : Solubility is assessed through iterative experiments in polar (water, PBS) and organic solvents (DMF, DMSO). The hydrochloride salt form enhances aqueous solubility due to ionic interactions. For biological assays, initial stock solutions are prepared in DMSO (≤10% v/v) and diluted in PBS or cell culture media to avoid precipitation . Stability in solution is monitored via HPLC to detect degradation products .

Q. What analytical techniques are critical for confirming the identity and purity of this compound?

- Methodological Answer : A combination of LCMS (to verify molecular weight and fragmentation patterns), HPLC (for purity assessment, retention time comparison), and NMR (1H/13C for structural confirmation) is essential. For example, LCMS data (e.g., m/z 727 [M+H]+ in ) must align with theoretical values, while HPLC retention times under standardized conditions (e.g., SMD-TFA05) ensure batch-to-batch consistency .

Advanced Research Questions

Q. How can researchers resolve contradictions in LCMS/HPLC data during synthesis optimization?

- Methodological Answer : Discrepancies in LCMS peaks (e.g., unexpected adducts or degradation products) require cross-validation with orthogonal methods like high-resolution mass spectrometry (HRMS) or 2D NMR. For HPLC retention time variations, adjusting mobile phase gradients or column temperatures (as in ’s MeCN/water system) can resolve ambiguities. Contradictions between batches may indicate incomplete purification, necessitating re-optimization of gradient elution .

Q. What strategies are employed to study the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Accelerated stability studies are conducted by incubating the compound in buffers (pH 1–10) at 25°C, 40°C, and 60°C. Samples are analyzed at intervals via HPLC to quantify degradation products. For example, acidic conditions may hydrolyze the ester moiety, requiring pH adjustments or lyophilization for long-term storage .

Q. How can computational modeling predict the reactivity of the trifluoromethyl group in medicinal chemistry applications?

- Methodological Answer : Density functional theory (DFT) calculations assess the electronic effects of the trifluoromethyl group on reaction kinetics. Molecular docking studies evaluate steric and electronic interactions with biological targets (e.g., enzymes or receptors). These models guide synthetic modifications to enhance binding affinity or metabolic stability .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

- Methodological Answer : Stereochemical control during scale-up requires optimized reaction conditions (e.g., chiral catalysts, low-temperature steps) and rigorous monitoring via chiral HPLC or polarimetry. For example, highlights enantiopure pyrrolidine derivatives, emphasizing the need for absolute configuration validation during process development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.